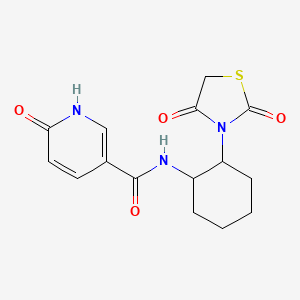

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-12-6-5-9(7-16-12)14(21)17-10-3-1-2-4-11(10)18-13(20)8-23-15(18)22/h5-7,10-11H,1-4,8H2,(H,16,19)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRHTVXSSKERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CNC(=O)C=C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.38 g/mol

- IUPAC Name : N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide

- CAS Number : 1207038-56-9

This compound features a thiazolidine ring which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications .

Synthesis

The synthesis of this compound involves the coupling of thiazolidine derivatives with pyridine carboxamides. The methodology typically includes the use of coupling agents such as OxymaPure and N,N'-diisopropylcarbodimide (DIC) to achieve high yields . This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown:

- Weak to Moderate Activity Against Gram-Negative Bacteria : Studies reported inhibition zones ranging from 10–14 mm against Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Activity Level | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Moderate | 12 |

| Bacillus subtilis | Weak | 8 |

| Escherichia coli | Weak | 10 |

| Pseudomonas aeruginosa | Moderate | 14 |

Antifungal Activity

The compound also demonstrates antifungal properties. In particular, it has shown effectiveness against Candida albicans, with certain derivatives exhibiting moderate activity . The presence and position of substituents on the thiazolidine ring significantly influence the antifungal potency.

Case Studies and Research Findings

A notable study synthesized a series of thiazolidine derivatives and evaluated their biological activity. The findings highlighted that modifications on the thiazolidine scaffold could enhance or diminish antimicrobial efficacy. For example:

- Modification Impact : The introduction of methoxy and chloro groups at specific positions enhanced antibacterial activities against Gram-positive bacteria .

- Target Engagement : In vivo studies indicated that certain derivatives could engage specific biological targets in cellular models, suggesting potential therapeutic applications .

Scientific Research Applications

Antidiabetic Effects

Recent studies have demonstrated the antidiabetic potential of compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide:

- In Vivo Studies : Research indicates that derivatives exhibit significant reductions in blood glucose levels in diabetic models.

- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in glucose metabolism, indicating potential therapeutic applications in diabetes management.

Antioxidant Activity

The compound has shown promising antioxidant properties:

- Lipid Peroxidation Inhibition : Similar compounds have been evaluated for their ability to inhibit lipid peroxidation effectively. The presence of specific substituents enhances this activity significantly.

Thiazolidinedione Derivatives

A study on thiazolidinedione derivatives revealed that modifications at the cyclohexyl position significantly impacted antioxidant activity and glucose metabolism regulation. The best-performing compounds showed effective inhibition of oxidative stress markers.

Fungicidal Activity

Research into 2,4-dioxo-thiazolidine derivatives suggested their potential as fungicides due to their broad-spectrum antimicrobial properties. This highlights the versatility of the thiazolidine scaffold in developing compounds with diverse biological activities.

Chemical Reactions Analysis

Synthetic Routes to Core Scaffolds

The compound integrates three key moieties:

-

Thiazolidine-2,4-dione (TZD) ring

-

Cyclohexylamine linker

-

6-Oxo-1,6-dihydropyridine-3-carboxamide

Cyclohexylamine Incorporation

The cyclohexyl group is introduced via nucleophilic substitution or amide coupling:

-

Cyclohexylamine reacts with activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) to form amide bonds.

-

Key Reagents : DIC (Diisopropylcarbodiimide) and OxymaPure for coupling, yielding >90% efficiency .

Example Reaction:

Formation of 6-Oxo-1,6-Dihydropyridine Carboxamide

The pyridine-carboxamide moiety is synthesized via:

-

Nicotinic Acid Derivatives : Conversion of 6-hydroxynicotinic acid to its acid chloride using thionyl chloride, followed by coupling with amines .

-

Cyclization Reactions : Intramolecular cyclization of β-keto amides or esters under acidic conditions .

Example Reaction:

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields carboxylic acid and cyclohexylamine.

TZD Ring Modifications

-

Alkylation : Reacts with alkyl halides at the N3 position of the TZD ring to form N-substituted derivatives .

-

Condensation : Forms Schiff bases with aldehydes (e.g., vanillin) at the active methylene group .

Example Reaction:

Conditions: Catalytic acetic acid, ethanol reflux .

Oxidation of Dihydropyridine

The 1,6-dihydropyridine ring oxidizes to pyridine under mild conditions (e.g., air or MnO₂) .

Anticipated Reaction Pathways

Based on structural analogs, the compound may participate in:

Challenges and Stability Considerations

Q & A

Basic: What are the standard synthetic protocols for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclohexylamine derivatives are functionalized with 2,4-dioxothiazolidine via nucleophilic substitution or coupling reactions.

- Step 2 : The dihydropyridine-carboxamide core is synthesized through cyclization of β-keto esters or amides under acidic or basic conditions (e.g., Knorr pyridine synthesis analogs) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and crystallization (ethanol/water mixtures) ensures >95% purity.

- Validation : NMR (¹H/¹³C), HPLC, and HRMS confirm structural integrity .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the cyclohexyl, thiazolidinedione, and dihydropyridine moieties (e.g., δ 6.5–7.5 ppm for dihydropyridine protons). ¹³C NMR confirms carbonyl groups (C=O at ~170–180 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) validates molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for biological assays) .

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, solvent controls, incubation times). For example, DMSO concentrations >0.1% may artifactually inhibit activity .

- Dose-Response Refinement : Use 8-point dilution series (0.1 nM–100 μM) to establish IC₅₀/EC₅₀ values with Hill slope analysis. Outliers suggest assay interference .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) alongside cell-based assays (e.g., MTT viability) to rule off-target effects .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PPARγ for thiazolidinedione derivatives). Prioritize poses with lowest ΔG and hydrogen bonding to catalytic residues .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity using Random Forest or PLS regression .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply Box-Behnken or Central Composite Design to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

- Workflow Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Lyophilize as a solid; avoid DMSO stock solutions for long-term storage (>1 month) due to hydrolysis risks .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf life .

Advanced: What strategies address poor pharmacokinetic properties (e.g., low bioavailability)?

Methodological Answer:

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., acetylated hydroxyl groups) to enhance membrane permeability .

- Formulation : Nanoemulsions (e.g., PEGylated liposomes) or cyclodextrin complexes improve aqueous solubility .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated degradation sites; modify susceptible groups (e.g., fluorinate labile C-H bonds) .

Advanced: How are stereochemical outcomes controlled during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyclohexylamine functionalization .

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol) to determine enantiomeric excess (ee >98% required) .

- Crystallization-Induced Diastereomer Resolution : Add chiral carboxylic acids (e.g., tartaric acid) to precipitate diastereomeric salts .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) at 10 μM compound concentration .

- Cell Viability : MTT/WST-1 assays in cancer lines (e.g., HeLa, MCF-7) with 48-hour exposure .

- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values against recombinant targets .

Advanced: How are structure-activity relationships (SARs) systematically explored?

Methodological Answer:

- Analog Libraries : Synthesize derivatives with variations in the cyclohexyl (e.g., substituents at C2), thiazolidinedione (e.g., methyl vs. ethyl), and dihydropyridine (e.g., electron-withdrawing groups) moieties .

- Multivariate Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical substituents .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity (e.g., –CF₃ groups enhance potency by ~0.5 log units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.